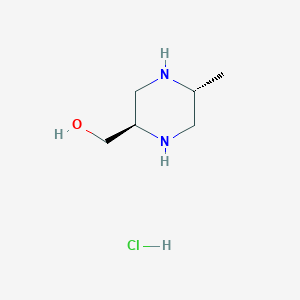

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride

Description

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride (CAS: 1403898-63-4) is a chiral piperazine derivative with a molecular weight of 166.65 g/mol (C₆H₁₅ClN₂O) . It is synthesized as a hydrochloride salt, ensuring enhanced solubility and stability. The compound is stored under inert conditions, protected from light, and at room temperature . It is primarily used in research settings for drug discovery and chemical biology, with strict protocols to avoid human exposure .

Key structural features include:

- A piperazine ring with (2R,5R) stereochemistry.

- A hydroxymethyl (-CH₂OH) substituent at position 2.

- A methyl group (-CH₃) at position 3.

Properties

IUPAC Name |

[(2R,5R)-5-methylpiperazin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGSBYLNJZDGHG-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

Substitution Reactions:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow techniques and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Chiral Building Block:

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride serves as a valuable chiral building block in organic synthesis. It is utilized in the development of various pharmaceuticals and fine chemicals due to its ability to impart chirality to synthesized compounds.

Synthesis of Complex Molecules:

The compound is involved in the synthesis of more complex structures, including:

- Piperazine Derivatives: Used in the development of new drugs targeting neurological disorders.

- Antimycobacterial Agents: Its derivatives have shown potential against Mycobacterium tuberculosis .

Biology

Biological Studies:

The compound is employed in biological research to investigate enzyme-substrate interactions and protein folding mechanisms. Its unique stereochemistry allows researchers to explore the effects of chirality on biological activity.

Case Study: Antimycobacterial Activity

A study demonstrated that derivatives of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride exhibited promising antimycobacterial activity, highlighting its potential in treating tuberculosis .

Industry

Pharmaceutical Applications:

In the pharmaceutical industry, ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is used for:

- Drug Development: As a precursor for synthesizing novel therapeutic agents.

- Quality Control: Utilized in analytical chemistry for quality assurance of drug formulations .

Production Methods:

Industrial synthesis often involves scalable processes like continuous flow synthesis to enhance yield and purity while maintaining precise control over reaction parameters .

Mechanism of Action

The mechanism of action of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variants

(a) ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride

- CAS : 2349395-67-9, MW : 203.11 g/mol (C₆H₁₆Cl₂N₂O) .

- Differs by the addition of a second hydrochloride group, increasing molecular weight by 36.46 g/mol.

- Similar storage requirements (inert atmosphere, room temperature) but lacks detailed solubility data compared to the mono-hydrochloride form .

(b) 2-((2R,5S)-1,5-Dimethylpiperazin-2-yl)ethanol (BP 5152)

- CAS : 1046788-22-0 .

- Structural differences: Ethanol (-CH₂CH₂OH) substituent instead of methanol (-CH₂OH), and an additional methyl group at position 1.

(c) Cetirizine-Related Piperazine Derivatives

- Bulkier aromatic substituents (e.g., chlorophenyl groups) introduce hydrophobicity, contrasting with the smaller methyl and hydroxymethyl groups in the target compound. These derivatives are used clinically (e.g., antihistamines), whereas ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride remains a research tool .

Physicochemical Properties

- The mono-hydrochloride form’s solubility in DMSO and water makes it suitable for in vitro assays, whereas the dihydrochloride’s properties are less characterized . (2R,5R)-2,5-Hexanediol, a non-piperazine diol, highlights how the piperazine ring reduces hydrophilicity (MW 166.65 vs. 118.18) .

Biological Activity

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is a chiral compound derived from piperazine, notable for its unique stereochemistry and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its structural similarities with other biologically active piperazine derivatives. Its molecular formula is , with a molecular weight of approximately 166.65 g/mol.

The biological activity of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes. The compound can act as either an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways critical for various physiological processes.

Key Mechanisms:

- Receptor Interaction : Similar piperazine derivatives have shown potential in modulating neurotransmitter systems, suggesting that ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride may affect serotonin or dopamine receptors.

- Enzyme Modulation : The compound has been studied for its role in enzyme mechanisms, particularly in the context of drug metabolism and pharmacokinetics.

Biological Activity

Recent studies have highlighted several areas where ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride exhibits significant biological activity:

- Antidepressant Effects : Compounds with similar structures have been linked to antidepressant properties through their action on neurotransmitter systems.

- Anticancer Potential : Research indicates that piperazine derivatives can exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis .

- CNS Activity : The compound is being explored as a potential therapeutic agent for central nervous system disorders due to its ability to penetrate the blood-brain barrier.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride compared to related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Piperazin-2-ylmethanol hydrochloride | 0.96 | Lacks the methyl substitution at the 5-position |

| (2S,5R)-5-Methylpiperazin-2-ylmethanol hydrochloride | 0.96 | Different stereochemistry; may exhibit different activity |

| (1-Methylpiperazin-2-yl) methanol | 0.95 | Methyl substitution at nitrogen instead of carbon |

| 1-(4-Chlorobenzyl)piperazine | 0.94 | Contains a chlorobenzyl substituent; different activity |

This comparison highlights the uniqueness of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride, particularly regarding its stereochemistry and potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride:

- Antidepressant Activity : A study demonstrated that similar piperazine compounds could significantly enhance serotonin levels in animal models, suggesting a pathway for antidepressant effects.

- Anticancer Properties : Research published in a peer-reviewed journal indicated that derivatives of piperazine could inhibit tumor growth in vitro and in vivo by interfering with cell signaling pathways related to cancer progression .

- CNS Effects : Experimental results showed that ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride could reduce anxiety-like behaviors in rodent models, indicating potential use as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride?

- Methodology : The synthesis involves reacting ((2R,5R)-5-methylpiperazin-2-yl)methanol with hydrochloric acid under controlled conditions. A reported protocol ( ) uses triethylamine (48.7 mL, 357 mmol) and tert-butyl dicarbonate (61 g, 280 mmol) in methanol at 0–50°C for 20.5 hours. Continuous flow techniques may enhance efficiency in industrial settings. Purification typically employs recrystallization or chromatography (e.g., TLC) to maintain stereochemical integrity .

- Table 1: Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | Methanol |

| Temperature | 0–50°C |

| Reaction Time | 20.5 hours |

| Yield | 75% |

| Purification | Recrystallization/Chromatography |

Q. How is the stereochemical configuration of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride confirmed?

- Methodology : X-ray crystallography and NMR spectroscopy are critical. The (2R,5R) configuration is validated using chiral HPLC and comparison with enantiopure standards. Flack’s parameter analysis ( ) can resolve ambiguities in near-centrosymmetric structures .

Q. What analytical techniques are used to assess purity and stability?

- Methodology : Purity is evaluated via HPLC (≥97% purity, ) and NMR (1H/13C). Stability studies under varying temperatures (4°C to 25°C) and humidity (40–60% RH) confirm the hydrochloride form’s enhanced shelf life ( ). Karl Fischer titration monitors hygroscopicity .

Advanced Research Questions

Q. How does the (2R,5R) stereochemistry influence receptor binding and pharmacological activity?

- Methodology : Molecular docking and in vitro assays (e.g., radioligand binding) compare enantiomers. The (2R,5R) configuration shows higher affinity for serotonin (5-HT) and dopamine receptors due to spatial complementarity with receptor pockets (). Pharmacokinetic studies in rodent models further validate target engagement .

Q. What strategies optimize synthetic yield while preserving stereochemical fidelity?

- Methodology : Reaction parameters (e.g., pH, solvent polarity) are systematically varied. demonstrates that maintaining anhydrous methanol and slow tert-butyl dicarbonate addition minimizes racemization. DoE (Design of Experiments) models can identify critical factors (e.g., temperature gradients) impacting yield .

Q. How can computational methods predict the compound’s metabolic pathways?

- Methodology : In silico tools (e.g., Schrödinger’s ADMET Predictor) simulate cytochrome P450 interactions. Experimental validation via LC-MS/MS identifies primary metabolites (e.g., hydroxylated derivatives) in hepatic microsomes. Data cross-referenced with PubChem () enhances predictive accuracy .

Q. What experimental approaches elucidate the compound’s mechanism as an agonist/antagonist?

- Methodology : Functional assays (e.g., cAMP accumulation for GPCRs) and patch-clamp electrophysiology (for ion channel targets) determine activity. Dose-response curves (EC50/IC50) are compared with known modulators. notes receptor-specific effects, necessitating pathway-specific assays (e.g., β-arrestin recruitment) .

Data Contradictions & Resolutions

- Stereochemical Stability : While claims the hydrochloride form enhances stability, highlights risks of racemization under acidic conditions. Resolution: Use buffered solutions (pH 6–7) during storage to mitigate degradation .

- Biological Targets : broadly cites CNS receptors, whereas focuses on serotonin pathways. Resolution: Conduct target-specific screens (e.g., 5-HT2A vs. D2 receptors) to clarify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.